molecular formula C12H16ClNO2 B1530789 4-(2-Chloro-5-methoxybenzyl)morpholine CAS No. 927811-61-8

4-(2-Chloro-5-methoxybenzyl)morpholine

Cat. No. B1530789
M. Wt: 241.71 g/mol
InChI Key: DQBAPZBZLWCYDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including 4-(2-Chloro-5-methoxybenzyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives similar to 4-(2-Chloro-5-methoxybenzyl)morpholine have been synthesized for biological evaluations. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate showed significant molluscicidal effects in bioassays, indicating its potential use in controlling mollusc populations (Duan et al., 2014).

Corrosion Inhibition

Compounds containing the morpholine moiety have been investigated for their corrosion inhibition properties. A study on Schiff bases with methoxy and morpholine groups revealed their effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors and following Langmuir adsorption isotherm (Ghulamullah Khan et al., 2017).

Antimicrobial Activities

New triazole derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, including morpholine components, displayed good to moderate antimicrobial activities against test microorganisms. This highlights the potential use of these compounds in developing antimicrobial agents (H. Bektaş et al., 2007).

Gastrokinetic Agents

A benzamide derivative with a substituted morpholine group demonstrated potent gastrokinetic activity. This compound, identified through the modification of benzyl and morpholine groups, showed a promising effect on gastric emptying, providing insights into the development of new gastrokinetic agents (S. Kato et al., 1991).

Photophysical Evaluation and Computational Study

The study of 2-methoxy- and 2-morpholino pyridine compounds revealed their highly emissive fluorophores both in solution and solid state, emphasizing the impact of substituent modification on fluorescence properties. This indicates potential applications in designing novel fluorophores for various scientific purposes (Masayori Hagimori et al., 2019).

properties

IUPAC Name

4-[(2-chloro-5-methoxyphenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBAPZBZLWCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methoxybenzyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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